molecular formula C16H26N4O6 B2818132 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid CAS No. 2387595-32-4

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid

Cat. No.: B2818132
CAS No.: 2387595-32-4
M. Wt: 370.406
InChI Key: HXALZWOQIYICPV-UHFFFAOYSA-N
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Description

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid is a chemical compound with the molecular formula C16H26N4O6. It is known for its unique spirocyclic structure, which consists of a seven-membered ring with two nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid typically involves the reaction of 2,6-diaminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting intermediate is then cyclized to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone; oxalic acid is unique due to its spirocyclic structure and the presence of oxalic acid, which imparts distinct chemical properties. This compound exhibits different reactivity and biological activities compared to its analogs, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12N2O.C2H2O4/c2*1-6(10)9-4-7(5-9)2-8-3-7;3-1(4)2(5)6/h2*8H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXALZWOQIYICPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNC2.CC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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